molecular formula C4H11N3O3 B1611754 Creatine-(methyl-d3) monohydrate CAS No. 284664-86-4

Creatine-(methyl-d3) monohydrate

Cat. No.: B1611754
CAS No.: 284664-86-4
M. Wt: 152.17 g/mol
InChI Key: MEJYXFHCRXAUIL-NIIDSAIPSA-N
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Description

Creatine-(methyl-d3) monohydrate is a deuterium-labeled form of creatine monohydrate. It is a naturally occurring compound found in muscle tissue and is commonly used as a dietary supplement for athletes and bodybuilders. The deuterium labeling involves replacing the hydrogen atoms in the methyl group with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to trace metabolic pathways and study the pharmacokinetics of creatine.

Mechanism of Action

Target of Action

Creatine-(methyl-d3) monohydrate primarily targets Creatine Kinase enzymes, which include the M-type, U-type (mitochondrial), and B-type . These enzymes play a crucial role in energy metabolism in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain .

Mode of Action

This compound interacts with its targets by binding to phosphate, forming phosphocreatine (PCr) . This reaction is catalyzed by Creatine Kinase . Phosphocreatine then binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the creatine-phosphocreatine pathway . This pathway plays a vital role in energy metabolism, particularly in tissues with high energy demands. The conversion of creatine to phosphocreatine and the subsequent regeneration of ATP from ADP are key steps in this pathway .

Pharmacokinetics

It is also known that insulin and insulin-stimulating foods can enhance muscle uptake of creatine .

Result of Action

The action of this compound results in the generation of ATP, providing energy for various cellular processes . This can enhance muscle function and exercise performance. Additionally, creatine may have neuroprotective and cardioprotective actions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, high carbohydrate meals may slow the absorption of creatine from the intestine

Biochemical Analysis

Biochemical Properties

Creatine-(methyl-d3) monohydrate plays a crucial role in biochemical reactions involving energy transfer. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with creatine kinase, an enzyme that catalyzes the conversion of creatine to phosphocreatine, a high-energy storage molecule. This reaction is essential for maintaining ATP levels in cells during periods of high energy demand . Additionally, this compound interacts with transport proteins such as the creatine transporter (CRT), which facilitates its uptake into cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In muscle cells, it enhances energy availability by increasing phosphocreatine levels, which in turn supports ATP regeneration during intense physical activity . In neuronal cells, this compound has been shown to improve cognitive function by supporting brain bioenergetics and reducing oxidative stress . These effects are mediated through its role in maintaining cellular energy homeostasis and modulating signaling pathways involved in cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to creatine kinase, facilitating the formation of phosphocreatine from ATP and creatine . This reaction is critical for buffering cellular ATP levels, especially in tissues with high energy demands such as muscles and the brain. Additionally, this compound influences gene expression by modulating the activity of transcription factors and signaling molecules involved in energy metabolism and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and pH . Long-term exposure to this compound has been associated with sustained improvements in muscle mass and cognitive function, particularly in aging populations . These effects are likely due to the compound’s ability to maintain cellular energy homeostasis and reduce oxidative damage over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it has been shown to enhance muscle strength and endurance without adverse effects . At higher doses, there may be potential toxic effects, including renal stress and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to energy metabolism. It is synthesized endogenously through a two-step process involving the enzymes glycine amidinotransferase (GATM) and guanidinoacetate N-methyltransferase (GAMT) . Once synthesized, this compound is transported into cells via the creatine transporter (CRT) and converted to phosphocreatine by creatine kinase . This phosphocreatine serves as a readily available energy reservoir that can be rapidly mobilized to regenerate ATP during periods of high energy demand .

Transport and Distribution

Within cells, this compound is transported and distributed by the creatine transporter (CRT), which facilitates its uptake into tissues such as muscle and brain . Once inside the cells, it is distributed to various subcellular compartments, including the cytosol and mitochondria, where it participates in energy metabolism . The distribution of this compound is influenced by factors such as tissue type, metabolic activity, and the presence of specific transporters and binding proteins .

Subcellular Localization

This compound is localized in several subcellular compartments, including the cytosol, mitochondria, and sarcoplasmic reticulum . Its activity and function are influenced by its localization, with mitochondrial creatine playing a critical role in maintaining ATP levels during oxidative phosphorylation . Additionally, this compound may undergo post-translational modifications that affect its targeting to specific cellular compartments and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of creatine-(methyl-d3) monohydrate typically involves the following steps:

    Starting Materials: The synthesis begins with sarcosine and cyanamide.

    Reaction Conditions: The reaction is carried out in an aqueous medium under controlled temperature and pH conditions.

    Deuterium Labeling: Deuterium oxide (D2O) is used to replace the hydrogen atoms in the methyl group with deuterium.

    Crystallization: The product is then crystallized to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of sarcosine and cyanamide are reacted in industrial reactors.

    Deuterium Exchange: Deuterium oxide is used in large volumes to ensure complete deuterium labeling.

    Purification: The product is purified using crystallization and filtration techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure isotopic purity and chemical purity.

Chemical Reactions Analysis

Types of Reactions

Creatine-(methyl-d3) monohydrate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form creatinine-(methyl-d3).

    Reduction: Under certain conditions, it can be reduced back to its precursor compounds.

    Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Acidic or basic conditions can facilitate the exchange of deuterium with hydrogen.

Major Products

    Creatinine-(methyl-d3): Formed through oxidation.

    Sarcosine and Cyanamide: Formed through reduction.

    Creatine Monohydrate: Formed through deuterium-hydrogen exchange.

Scientific Research Applications

Creatine-(methyl-d3) monohydrate has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways of creatine metabolism.

    Biology: Helps in studying muscle physiology and energy metabolism.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of creatine.

    Industry: Employed in the development of dietary supplements and performance-enhancing products.

Comparison with Similar Compounds

Similar Compounds

    Creatine Monohydrate: The non-labeled form of creatine.

    Creatinine-(methyl-d3): The oxidized form of creatine-(methyl-d3).

    Creatine Ethyl Ester: A derivative of creatine with an ethyl ester group.

Uniqueness

Creatine-(methyl-d3) monohydrate is unique due to its deuterium labeling, which makes it an invaluable tool for tracing metabolic pathways and studying the pharmacokinetics of creatine. This isotopic labeling provides insights that are not possible with non-labeled compounds, making it a critical compound in research settings.

Properties

IUPAC Name

2-[carbamimidoyl(trideuteriomethyl)amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJYXFHCRXAUIL-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(=O)O)C(=N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584150
Record name N-Carbamimidoyl-N-(~2~H_3_)methylglycine--water (1/1)
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Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284664-86-4
Record name Glycine, N-(aminoiminomethyl)-N-(methyl-d3)-, hydrate (1:1)
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Record name N-Carbamimidoyl-N-(~2~H_3_)methylglycine--water (1/1)
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Record name 284664-86-4
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Synthesis routes and methods I

Procedure details

277.7 g (1 mole) of a technical 40% by weight aqueous sodium sarcosinate solution were used. A pH value of 9.6 (at 20° C.) was adjusted with concentrated hydrochloric acid and heated to 95° C. Subsequently, 105.1 g (1.25 mole) of a technical 50% by weight aqueous cyanamide solution were added thereto with intensive stirring in such a manner that the internal temperature did not exceed 95° C. After ending of the cyanamide addition, further heating was carried out for 1 hour at 95° C. The reaction mixture was then cooled to 15° C. the crystalline precipitate was filtered off with suction and washed chloride-free by washing twice with, in each case, 120 ml of water. The residue was recrystallized from water and dried at 80° C. and 20 mbar. The yield of creatine was 73.4 g (56% of theory). The content determination by means of HPLC gave a content of 100% (creatine monohydrate obtainable pure in chemical commerce was used as standard).
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Synthesis routes and methods II

Procedure details

462.5 g (1.67 moles) of a technical 40% by weight aqueous sodium sarcosinate solution and 200 g of water were take. A pH value of 9.81 (at 20° C.) was adjusted with concentrated 98% by weight formic acid. The reaction mixture was heated to 50° C. 138.2 g (1.65 moles) of SKW cyanamide L 500 (technical aqueous cyanamide solution with a content of 50.2% by weight) were added uniformly with vigorous stirring at an internal temperature of 50° to 52° C. over the course of 3 hours. The reaction mixture was further stirred for 1 hour at an internal temperature of 50° C. Subsequently, the reaction product was filtered off with suction and, without washing, suspended in 330 g of water. The suspension was stirred for 2 hours at 20° C. It was then filtered off with suction and the residue washed twice with 100 ml of water. After drying in a vacuum at 30° C. and 20 mbar pressure, there were obtained 165.2 g (67.1% of theory) creatine monohydrate.
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67.1%

Synthesis routes and methods III

Procedure details

DE 199 20 962 A1 concerns the adjustment of the pH of a sarcosine-containing solution by bipolar electrodialysis. In this process the solution that is prepared is preferably adjusted to a pH of 9 to 10 and can subsequently be reacted with cyanamide to form creatine or creatine monohydrate.
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creatine
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creatine monohydrate

Synthesis routes and methods IV

Procedure details

1315 g of a 40% strength aqueous sodium sarcosinate solution (pH 14) were introduced into a 2 1 three-necked flask having a mechanical stirrer, heating bath, reflux condenser and gas inlet tube and the mixture was adjusted to pH 9 by introduction of carbon dioxide gas. After heating the solution to 75° C., 338 g of a 50% strength aqueous cyanamide solution were added in the course of 4 hours. The temperature was kept constant at 75° C. during the entire addition period. The pH remained between 9 and 10 without introduction of further CO2 gas. After the addition of cyanamide, the reaction solution was stirred for 2 hours and then cooled to 35° C. The precipitated creatine was filtered off, washed with water and dried. 480 g of creatine monohydrate having a crystal yield of 75% were obtained.
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Yield
75%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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